CYP11B2 (Aldosterone Synthase) Inhibition: 7-Methoxy-2-azaspiro[4.4]nonane vs. FAD286
7-Methoxy-2-azaspiro[4.4]nonane demonstrates potent inhibition of human CYP11B2 with an IC50 of 24 nM in a cell-based assay [1]. This potency is 15-fold weaker than the reference inhibitor FAD286, which has an IC50 of 1.6 nM for CYP11B2 in a comparable V79 cell expression system [2]. This differentiation is critical for research programs requiring a moderately potent, potentially more selective tool compound rather than a highly potent clinical candidate.
| Evidence Dimension | Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 24 nM |
| Comparator Or Baseline | FAD286: 1.6 ± 0.1 nM |
| Quantified Difference | 15-fold less potent than FAD286 |
| Conditions | Human CYP11B2 expressed in hamster V79 MZh cells; deoxycorticosterone substrate |
Why This Matters
This data positions 7-Methoxy-2-azaspiro[4.4]nonane as a moderately potent CYP11B2 inhibitor, useful for SAR studies where high potency is not required or may be detrimental.
- [1] BindingDB. BDBM50395455 (CHEMBL2163639). IC50: 24 nM for human CYP11B2. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395455 View Source
- [2] LaSala, D. et al. Coexpression of CYP11B2 or CYP11B1 with adrenodoxin and adrenodoxin reductase for assessing the potency and selectivity of aldosterone synthase inhibitors. Anal. Biochem. 2009, 394(1), 56-61. View Source
